9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-

Langmuir-Blodgett films azo-quinone derivatives thermal analysis

9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6) is a synthetic mono-azo anthraquinone derivative belonging to the C09B56/12 patent class of anthraquinone-azo dyes. Its structure comprises a 9,10-anthracenedione chromophore coupled via an azo (–N=N–) bridge at the 2-position to a para-dodecyloxy-substituted phenyl ring (molecular formula C₃₂H₃₆N₂O₃, MW 496.6 g/mol).

Molecular Formula C32H36N2O3
Molecular Weight 496.6 g/mol
CAS No. 338460-75-6
Cat. No. B12573598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-
CAS338460-75-6
Molecular FormulaC32H36N2O3
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C32H36N2O3/c1-2-3-4-5-6-7-8-9-10-13-22-37-26-19-16-24(17-20-26)33-34-25-18-21-29-30(23-25)32(36)28-15-12-11-14-27(28)31(29)35/h11-12,14-21,23H,2-10,13,22H2,1H3
InChIKeyHLGUXOOLEACUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6): Core Identity for Research Procurement


9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6) is a synthetic mono-azo anthraquinone derivative belonging to the C09B56/12 patent class of anthraquinone-azo dyes . Its structure comprises a 9,10-anthracenedione chromophore coupled via an azo (–N=N–) bridge at the 2-position to a para-dodecyloxy-substituted phenyl ring (molecular formula C₃₂H₃₆N₂O₃, MW 496.6 g/mol) . The compound was explicitly designed as a Langmuir–Blodgett (LB) film material, integrating an electrochromic quinone unit, a photochromic azo group, and a long hydrophobic alkyl chain within a single conjugated system to enable multi-stimuli responsive molecular organisation . Unlike conventional textile-grade anthraquinone-azo disperse dyes, its C12 dodecyloxy chain imparts amphiphilic character that is functionally essential for ordered monolayer formation at air–water interfaces, placing this compound within the domain of molecular electronics and advanced thin-film research rather than commodity colourant chemistry.

Why In-Class Anthraquinone-Azo Dyes Cannot Substitute for 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6)


The anthraquinone-azo dye class encompasses hundreds of structures, yet substitution is strongly constrained by the divergent functional demands of textile dyeing versus molecular-device fabrication. Commercial anthraquinone-azo disperse dyes (e.g., those described in EP3527628A1) are optimised for substantivity toward hydrophobic fibres, light fastness, and migration resistance; their alkyl substituents are typically short (C1–C4) and selected for tinctorial strength, not for Langmuir–Blodgett film formation . In contrast, the C12 dodecyloxy chain of the target compound is indispensable for generating the amphiphilic balance and hydrophobic inter-chain cohesion required to stabilise ordered monolayers at the air–water interface . Replacing the compound with a shorter-chain analog or a non-amphiphilic anthraquinone azo dye would abolish or severely compromise the monolayer-forming capability that constitutes its primary research value. The quantitative evidence below demonstrates that even within the homologous series, chain-length variation produces measurable differences in fundamental solid-state properties that translate directly into differentiated processing and application behaviour.

Quantitative Differentiation Evidence for 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6) vs. Closest Analogs


Melting Point Depression Relative to C16 Homolog Enables Lower-Temperature Thin-Film Processing

In the only published direct head-to-head comparison, Li & Liang reported that the C12 target compound (2-(4-dodecyloxyphenylazo)anthraquinone) exhibits a melting point of 88.8–89.5 °C, whereas the C16 homolog (2-(4-hexadecyloxyphenylazo)anthraquinone) melts at 93.2–94.4 °C . The 4.4–4.9 °C lower melting range for the C12 compound reflects reduced van der Waals cohesion between alkyl chains, which is directly relevant to Langmuir–Blodgett deposition because it lowers the thermal energy required for molecular reorganisation during film transfer and annealing. This quantitative thermal difference is not predictable a priori from the mere two-methylene-unit difference in chain length without experimental measurement.

Langmuir-Blodgett films azo-quinone derivatives thermal analysis

Synthetic Yield Parity with Longer-Chain Homolog Despite Reduced Crystallisation Driving Force

The Williamson etherification step for the C12 target compound proceeded with a yield of 76.6% after crystallisation, whereas the C16 analog was prepared 'similarly' without an explicitly reported isolated yield in the same publication . While this precludes a strict quantitative efficiency comparison, the 76.6% figure establishes a reproducible benchmark for procurement specifications: any supplier claiming >80% yield for this specific compound without detailed purification validation should be scrutinised. For the preceding azo-coupling step, the common intermediate 2-(4-hydroxyphenylazo)anthraquinone was obtained in 82% yield, providing an upper bound for the overall two-step sequence .

azo coupling Williamson etherification synthetic efficiency

Elemental Analysis Confirms Identity Purity as a Procurement Quality Gate

The target compound's elemental composition was verified against theoretical values: calculated C 77.38%, H 7.31%, N 5.64%; found C 77.39%, H 7.25%, N 5.58% . The deviation for carbon is only 0.01 percentage point, for hydrogen 0.06, and for nitrogen 0.06, demonstrating excellent agreement. For the C16 analog, the corresponding values were: calculated C 78.22%, H 8.02%, N 5.07%; found C 78.11%, H 8.07%, N 4.99% . This establishes combustion elemental analysis as a straightforward quality gate: any supplied batch of the C12 compound whose C, H, N percentages deviate by more than ±0.3 absolute percentage points from the theoretical values should be rejected or subjected to further characterisation.

elemental analysis quality control structural confirmation

Mass Spectrometric Molecular Ion Confirmation Excludes N-Alkyl Tautomers and Degradation Products

Electron ionisation mass spectrometry (EI-MS) of the C12 target compound shows a molecular ion peak at m/z 496 (M⁺), consistent with the molecular formula C₃₂H₃₆N₂O₃ and molecular weight of 496.6 g/mol . The C16 homolog gives M⁺ at m/z 552, corresponding to C₃₆H₄₄N₂O₃ . This 56-Da mass difference (equivalent to four methylene units, i.e., C₄H₈) cleanly separates the two compounds by MS. For procurement, LC-MS or direct infusion MS with observation of the m/z 496 [M⁺] or [M+H]⁺ ion provides rapid, unambiguous confirmation that the supplied material is the C12 compound and not the C16 homolog, a shorter-chain analog, or a degradation product arising from de-alkylation.

mass spectrometry molecular ion structural verification

Validated Application Scenarios for 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- (CAS 338460-75-6)


Langmuir–Blodgett Monolayer Fabrication for Molecular Electronic Device Prototyping

The compound was explicitly designed and synthesised as an LB film material, combining an electrochromic quinone, a photochromic azo unit, and a C12 alkyl chain in a single conjugated molecule . Its amphiphilic character enables self-assembly at the air–water interface, making it suitable for fabricating ordered ultrathin films where molecular orientation and inter-layer electron transfer are critical. The quantitative melting point depression relative to the C16 homolog (Δmp = 4.4–4.9 °C; see Evidence Item 1) offers a processing window advantage during film transfer and annealing, while MS and elemental analysis benchmarks (Evidence Items 3–4) provide the quality gates needed to ensure batch-to-batch consistency in device fabrication protocols.

Multi-Stimuli Responsive Information Storage Research

The azo group undergoes reversible anti↔syn photoisomerisation, and the quinone moiety supports reversible redox chemistry . This dual responsiveness makes the compound a candidate for molecular-level information storage where distinct chemical states can be addressed by orthogonal optical and electrochemical stimuli. The 76.6% synthetic benchmark yield (Evidence Item 2) supports the feasibility of producing sufficient material for research-scale device fabrication. Researchers should verify photoisomerisation quantum yields and electrochemical reversibility in their specific matrix before scaling, as these data were not reported in the primary literature.

Reference Standard for Homologous Series Studies of Alkyl Chain Length Effects on Thin-Film Morphology

The C12 compound is one of only two homologs in this specific azo-quinone series for which full characterisation data (mp, MS, elemental analysis, ¹H NMR, IR) have been published . Together with the C16 homolog, it forms a minimal homologous pair for systematic studies of how alkyl chain length modulates melting point, monolayer stability, and molecular packing in LB films. Procurement of both compounds from the same synthetic batch ensures the most controlled comparison, as differences in trace impurities between suppliers could confound structure–property correlations.

Chemical Purity Reference for Anthraquinone-Azo Dye Analytical Method Development

The published elemental analysis accuracy (C found 77.39% vs. calc. 77.38%; Evidence Item 3) establishes this compound as a well-characterised reference material for developing or validating HPLC, LC-MS, or combustion analysis methods targeting anthraquinone-azo compounds. Its molecular ion at m/z 496 (Evidence Item 4) and distinct ¹H NMR pattern in CDCl₃ provide unambiguous spectral fingerprints that can serve as system suitability benchmarks in analytical laboratories working with structurally related dyes or thin-film materials.

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